2-[4-(1,3-Benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol
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Overview
Description
2-[4-(2H-1,3-Benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzodioxole moiety, a triazaspirane ring, and a phenolic group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2H-1,3-benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[55]undec-4-en-2-yl]phenol typically involves multi-step organic reactions The process begins with the preparation of the benzodioxole moiety, which is then coupled with a suitable triazaspirane precursor
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines to ensure precision and reproducibility. The process is optimized for large-scale production by employing high-yield reactions and minimizing the use of hazardous reagents. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The triazaspirane ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzodioxole compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and antioxidant activities.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[4-(2H-1,3-benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The benzodioxole moiety can interact with aromatic residues in proteins, affecting their function. The triazaspirane ring may participate in binding to metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 1-(1,3-Benzodioxol-5-yl)butan-2-one
Uniqueness
Compared to these similar compounds, 2-[4-(2H-1,3-benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol stands out due to its spirocyclic structure and the presence of a triazaspirane ring. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H29N3O3 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-9-propan-2-yl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol |
InChI |
InChI=1S/C24H29N3O3/c1-16(2)27-11-9-24(10-12-27)25-19(17-7-8-22-23(13-17)30-15-29-22)14-20(26-24)18-5-3-4-6-21(18)28/h3-8,13,16,20,26,28H,9-12,14-15H2,1-2H3 |
InChI Key |
DKNBTSNKQUQKMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(CC1)NC(CC(=N2)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5O |
Origin of Product |
United States |
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